Ethyl 2-(4-bromophenyl)-2-diazoacetate
Description
Historical Context and Evolution of Diazo Chemistry
The journey into the world of diazo chemistry began in 1858 when Peter Griess reported the formation of diazonium salts from the reaction of aromatic amines with nitrous acid. This discovery laid the foundation for a new class of organic compounds. A significant advancement came in 1883 when Theodor Curtius synthesized the first α-diazoester, ethyl diazoacetate. wikipedia.org These early discoveries opened the door to understanding the unique reactivity of these compounds, which are distinct from diazonium salts. baranlab.org Over the decades, the field has evolved from the study of simple diazoalkanes to the synthesis and application of a wide array of stabilized diazo compounds, including the α-diazoesters that are central to modern organic synthesis.
Fundamental Reactivity of α-Diazoesters as Carbene Precursors
The primary mode of reactivity for α-diazoesters involves the extrusion of a molecule of dinitrogen (N₂) to generate a highly reactive carbene intermediate. This transformation can be initiated through various means, including thermal, photochemical, or, most commonly, transition-metal catalysis. nih.govacs.org The resulting carbene is a neutral, divalent carbon species with a vacant p-orbital and a lone pair of electrons, making it both electrophilic and nucleophilic.
The general transformation is as follows:
The stability and reactivity of the carbene are significantly influenced by the substituents 'R' and 'R''. In the case of α-diazoesters, the ester group helps to stabilize the carbene through resonance, making it more manageable and selective in its subsequent reactions compared to non-stabilized carbenes. Common reactions of these carbene intermediates include cyclopropanation of alkenes, X-H insertion reactions (where X can be C, O, S, Si, etc.), and ylide formation. nih.govresearchgate.net
Significance of Aryl α-Diazoacetates in Modern Organic Synthesis
Aryl α-diazoacetates, a subclass of α-diazoesters where the 'R' group is an aromatic ring, are particularly important in contemporary organic synthesis. The aryl group can electronically and sterically influence the reactivity and selectivity of the carbene, and it provides a handle for further functionalization. These compounds are pivotal for the construction of carbon-carbon bonds and have been employed in a wide range of synthetic applications, from the synthesis of complex natural products to the development of novel pharmaceuticals. acs.orgnih.gov The use of visible light in the direct photolysis for carbene generation is a significant advantage, particularly for aryl diazoacetates. nih.govacs.org
Ethyl 2-(4-bromophenyl)-2-diazoacetate is an exemplar of an aryl α-diazoacetate that showcases the nuanced reactivity of this class of compounds. The presence of a bromine atom at the para-position of the phenyl ring has a notable electronic effect. While the electronic character of the phenyl ring in aryl diazoacetates does not always have a strong influence on product formation in some reactions, the substitution pattern can impact yields. acs.org
The utility of this and closely related analogs is prominently demonstrated in asymmetric catalysis. For instance, the analogous compound, 2,2,2-trichlorothis compound, has been successfully employed as a carbene precursor in rhodium-catalyzed enantioselective and diastereoselective cyclopropanation reactions. In these reactions, the choice of the chiral rhodium catalyst plays a crucial role in determining the stereochemical outcome.
A study on the cyclopropanation of N-Boc-3-methylene piperidine (B6355638) using 2,2,2-trichlorothis compound and various chiral dirhodium tetracarboxylate catalysts highlights this principle. The results, summarized in the table below, demonstrate that the catalyst structure has a profound impact on both the diastereoselectivity and enantioselectivity of the reaction.
| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|---|
| Rh₂(S-DOSP)₄ | 1.2:1 | 10 | 75 |
| Rh₂(S-PTAD)₄ | 2.4:1 | 70 | 80 |
| Rh₂(S-BPTAD)₄ | 1.5:1 | 86 | 82 |
| Rh₂(S-pPhTPCP)₄ | 11:1 | 99 | 85 |
Table 1. Catalyst screening for the cyclopropanation of N-Boc-3-methylene piperidine with 2,2,2-trichlorothis compound. acs.org
As the data illustrates, the Rh₂(S-pPhTPCP)₄ catalyst provided superior results, affording the desired cyclopropane (B1198618) product with high diastereoselectivity (11:1 d.r.) and excellent enantioselectivity (99% ee). acs.org This highlights the potential for fine-tuning the reactivity of aryl α-diazoacetates like this compound and its analogs for the synthesis of complex, stereochemically defined molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-diazoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9(13-12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFDRBGXZRGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694872 | |
| Record name | 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758692-47-6 | |
| Record name | 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Aryl α Diazoacetates
Established Routes for α-Diazoester Synthesis
Two classical and widely employed methods for the synthesis of α-diazoesters are diazo transfer reactions and the diazotization of glycine (B1666218) esters.
Diazo transfer reactions are a cornerstone for the synthesis of diazo compounds. The process involves the transfer of a diazo group (N₂) from a diazo donor, typically a sulfonyl azide (B81097), to a carbon nucleophile. researchgate.net This method is particularly effective for substrates with an "active" methylene (B1212753) group—a CH₂ group flanked by two electron-withdrawing groups, such as in β-dicarbonyl compounds. orgsyn.org
The general mechanism requires a base to deprotonate the active methylene compound, creating a carbanion. This carbanion then attacks the terminal nitrogen atom of the sulfonyl azide. Subsequent elimination of the sulfonamide anion yields the desired diazo compound. youtube.com A variety of sulfonyl azides have been developed to improve safety and efficiency. For instance, p-acetamidobenzenesulfonyl azide is often used for diazo transfer to α-benzoylated esters. organic-chemistry.orgorganic-chemistry.org Polymer-supported benzenesulfonyl azide offers a safer alternative to traditional sulfonyl azides, which can be explosive. organic-chemistry.org
| Reagent | Abbreviation | Key Features |
|---|---|---|
| p-Toluenesulfonyl azide | TsN₃ | Widely used, commercially available reagent. organic-chemistry.org |
| Methanesulfonyl azide | MsN₃ | Another common sulfonyl azide reagent. |
| p-Acetamidobenzenesulfonyl azide | p-ABSA | Utilized in efficient diazo transfers to activated esters. organic-chemistry.org |
| 2-Azido-4,6-dimethoxy-1,3,5-triazine | ADT | A shelf-stable and highly efficient reagent for rapid diazo-transfer reactions at room temperature. organic-chemistry.org |
| Polymer-supported benzenesulfonyl azide | - | Offers improved process safety compared to non-supported sulfonyl azides. organic-chemistry.org |
The diazotization of α-amino acid esters is a direct and effective method for preparing the corresponding α-diazoesters. The synthesis of ethyl diazoacetate from glycine ethyl ester hydrochloride is a classic example of this approach. researchgate.netorgsyn.org The reaction is typically carried out in a biphasic system at low temperatures (e.g., 0-5 °C) to minimize the decomposition of the acid-sensitive diazo product. orgsyn.orggoogle.com
The process involves the reaction of the primary amino group of the glycine ester with nitrous acid (HONO), which is generated in situ from an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), and a strong mineral acid like sulfuric acid. google.comgoogle.com The amino group attacks the nitrosonium ion to form a diazonium salt intermediate. youtube.com Due to the acidity of the adjacent α-proton, which is activated by the ester group, a base (such as sodium acetate (B1210297) or even water) can facilitate its removal, leading to the formation of the stable diazo compound. youtube.comsciencemadness.org
Specific Approaches for Substituted Aryl Diazoacetates, including Ethyl 2-(4-bromophenyl)-2-diazoacetate
The synthesis of α-aryl-α-diazoacetates like this compound requires specific strategies that introduce the aryl group either before or after the formation of the diazo functionality.
One primary method is the adaptation of the diazo transfer reaction. This approach begins with a precursor molecule that already contains the desired aryl substituent, such as ethyl (4-bromophenyl)acetate. The α-proton of this ester is significantly more acidic than in a simple alkyl acetate due to the electron-withdrawing nature of the phenyl ring. Treatment with a strong base followed by a diazo transfer agent, such as p-toluenesulfonyl azide, can yield the target compound, this compound.
A more modern and versatile approach involves the direct C-H arylation of a pre-formed diazoester. mit.edu Research has demonstrated a two-step synthesis that begins with the palladium-catalyzed C–H arylation of N-succinimidyl 2-diazoacetate. mit.edumit.edu This key step couples the diazoester with an aryl iodide, such as 4-bromoiodobenzene, to form the C-aryl bond. The reaction typically employs a catalytic system like Pd(OAc)₂ with a phosphine (B1218219) ligand, such as tris(2-furyl)phosphine (P(2-Fu)₃), and additives like triethylamine (B128534) (Et₃N) and silver carbonate (Ag₂CO₃) to facilitate the reaction and prevent product decomposition. mit.edu While the reported studies continue to convert the resulting N-succinimidyl 2-aryl-2-diazoacetate into various amides via aminolysis, the initial arylation step provides a direct route to the core structure of aryl-α-diazoesters. mit.edumit.edu
The utility and accessibility of this class of compounds are highlighted by their use in complex chemical syntheses. For example, 2,2,2-trichlorothis compound, a close analog of the title compound, has been employed as a donor/acceptor carbene precursor in highly enantioselective and diastereoselective rhodium-catalyzed cyclopropanation reactions. acs.org The synthesis of this and other para-substituted aryldiazoacetates demonstrates the robustness of these synthetic methods for creating functionalized molecules for catalysis. acs.org
| Method | Starting Materials | Key Reagents/Catalysts | Description |
|---|---|---|---|
| Diazo Transfer | Ethyl (4-bromophenyl)acetate | Strong base (e.g., NaH, LDA), Diazo transfer agent (e.g., TsN₃) | A functionalized ester is deprotonated at the α-position and reacts with a sulfonyl azide. |
| Palladium-Catalyzed C-H Arylation | N-succinimidyl 2-diazoacetate, 4-bromoiodobenzene | Pd(OAc)₂, P(2-Fu)₃, Et₃N, Ag₂CO₃ | Direct arylation of a diazoester precursor with an aryl halide. mit.edu |
Catalytic Functionalizations Utilizing Ethyl 2 4 Bromophenyl 2 Diazoacetate Derived Carbenoids
Dirhodium(II)-Catalyzed Transformations
Dirhodium(II) catalysts have emerged as the preeminent catalysts for mediating the reactions of donor/acceptor-substituted carbenoids derived from aryldiazoacetates. The paddlewheel structure of these complexes, featuring two rhodium atoms bridged by four carboxylate or carboxamidate ligands, creates a chiral environment that can effectively discriminate between enantiotopic faces of substrates and prochiral carbenoid intermediates. This has led to the development of a vast portfolio of highly enantioselective reactions.
Enantioselective Carbon-Hydrogen (C-H) Insertion Reactions
Dirhodium(II)-catalyzed C-H insertion reactions represent a significant advancement in synthetic organic chemistry, allowing for the direct functionalization of otherwise unactivated C-H bonds. This atom-economical approach provides a streamlined route to complex molecular architectures. The regioselectivity and stereoselectivity of these reactions are highly dependent on the structure of the dirhodium(II) catalyst and the nature of the diazoacetate.
While the general principles of intramolecular C-H insertion are well-established for various diazo compounds, specific studies detailing the use of ethyl 2-(4-bromophenyl)-2-diazoacetate in such transformations are not extensively documented in the reviewed literature. However, related systems, such as diaryldiazomethanes, have been shown to undergo highly diastereo- and enantioselective intramolecular 1,6-C-H insertion reactions when catalyzed by chiral dirhodium(II) carboxylates. researchgate.net For instance, the use of dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] has yielded cis-3,4-dihydro-4-phenyl-1H-isochromans with excellent enantiomeric excesses (up to 99% ee). researchgate.net These findings suggest that carbenoids derived from this compound would likely exhibit similar reactivity, leading to the formation of five-membered rings in preference to six-membered rings in flexible systems. rochester.edu
The intermolecular C-H functionalization of alkanes and arenes using carbenoids derived from aryldiazoacetates is a powerful tool for direct C-C bond formation. Dirhodium(II) catalysts are particularly effective in promoting these reactions. elsevierpure.com The regioselectivity of insertion is influenced by both electronic and steric factors. Generally, insertion is favored at C-H bonds that can stabilize a partial positive charge in the transition state, such as benzylic and allylic positions, as well as C-H bonds adjacent to heteroatoms like oxygen and nitrogen. elsevierpure.com
For alkanes, where electronic differentiation is minimal, selectivity can be achieved through catalyst design. While dirhodium(II) tetracarboxylates are superior to copper catalysts for intermolecular C-H functionalization of alkanes with ethyl diazoacetate, achieving high site selectivity can be challenging. elsevierpure.com The development of sterically demanding chiral dirhodium catalysts has been a key strategy to control the regioselectivity of these insertions. nih.gov Although specific data for this compound is not available, studies with other aryldiazoacetates have shown that catalysts like Rh₂(S-TPPTTL)₄ can achieve regioselective and enantioselective intermolecular sp³ C-H functionalization of silicon-substituted alkanes. nih.gov
Achieving high levels of regio- and stereocontrol is a central challenge in C-H functionalization chemistry. The choice of the dirhodium(II) catalyst is paramount in dictating the outcome of the reaction. The ligands on the dirhodium core create a chiral pocket that influences the trajectory of the substrate approaching the rhodium carbenoid intermediate.
A diverse array of chiral dirhodium(II) catalysts has been developed to address this challenge. For instance, catalysts based on triphenylcyclopropane carboxylate (TPCP) ligands are sterically crowded and have shown distinct reactivity compared to more established catalysts like Rh₂(S-DOSP)₄. elsevierpure.com The modulation of the ligand framework allows for the differentiation of C-H bonds within the same molecule. rochester.edu This catalyst-controlled selectivity provides access to a range of structural isomers that would be difficult to obtain through other synthetic methods. For example, in the C-H functionalization of organosilanes with aryldiazoacetates, the recently developed Rh₂(S-TPPTTL)₄ catalyst has been shown to generate stereodefined substituted silacycloalkanes with high enantioselectivity and diastereoselectivity. nih.gov
Cyclopropanation and Cyclopropenation Reactions
The reaction of rhodium carbenoids with alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively, is one of the most well-established and synthetically useful transformations of diazo compounds. Chiral dirhodium(II) catalysts have been instrumental in the development of highly enantioselective versions of these reactions.
The asymmetric cyclopropanation of olefins with aryldiazoacetates is a cornerstone of modern synthetic chemistry. A study dedicated to guiding the choice of chiral dirhodium(II) catalyst for the cyclopropanation of styrene (B11656) with various methyl aryldiazoacetates, including the methyl ester analog of the title compound, mthis compound, provides valuable insights. nih.govnih.gov The results demonstrate that the electronic nature of the aryl substituent on the diazoacetate significantly influences the enantioselectivity, and different catalysts are optimal for different substrates. nih.gov
For mthis compound, the catalyst Rh₂(R-DOSP)₄ was found to provide the corresponding cyclopropane (B1198618) with styrene in high yield and good enantioselectivity. nih.gov The diastereoselectivity in these reactions is typically excellent, favoring the formation of the trans (or E) isomer. nih.gov
| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Rh₂(R-DOSP)₄ | 85 | >95:5 | 88 |
| Rh₂(S-PTAD)₄ | 82 | >95:5 | 15 |
| Rh₂(R-BNP)₄ | 75 | >95:5 | 48 |
In a related study, the closely analogous 2,2,2-trichlorothis compound was used in the cyclopropanation of various vinyl heterocycles. rsc.org The catalyst Rh₂(R-p-Ph-TPCP)₄ was found to be highly effective, affording the cyclopropane products in good yields and with excellent enantioselectivities. rsc.org This highlights the versatility of carbenoids derived from 2-(4-bromophenyl)-2-diazoacetates in asymmetric synthesis.
| Vinyl Heterocycle | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|
| 2-Vinylpyridine | 75 | 96 |
| 3-Vinylpyridine | 72 | 95 |
| 4-Vinylpyridine | 68 | 96 |
| 2-Vinylquinoline | 81 | 97 |
Cyclopropenation of Alkynes
The reaction of carbenoids derived from this compound with alkynes provides a direct route to highly functionalized cyclopropenes. These three-membered rings are valuable building blocks in organic synthesis. The [2+1] cycloaddition of a metal carbene with an alkyne is a primary method for preparing cyclopropenes. wiley-vch.de Rhodium(II) and copper(I) complexes are commonly employed catalysts for this transformation, facilitating the decomposition of the diazo compound and subsequent carbene transfer. organic-chemistry.orgorganic-chemistry.orgnih.gov
The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cyclopropenation. For instance, silver triflate has been shown to be an effective catalyst for the cyclopropenation of internal alkynes with donor/acceptor-substituted diazo compounds, yielding highly substituted cyclopropenes that are not readily accessible through rhodium(II)-catalyzed methods. organic-chemistry.org
Heteroatom-Hydrogen (X-H) Insertion Reactions (X = N, O, S, Si)
Carbenoids generated from this compound readily undergo insertion reactions into various heteroatom-hydrogen bonds. This class of reactions is a powerful tool for forming new carbon-heteroatom bonds.
The insertion of carbenoids into the O-H bonds of alcohols and water is a synthetically useful transformation. Blue light irradiation of this compound in ethanol (B145695) results in the formation of ethyl 2-(4-bromophenyl)-2-ethoxyacetate in 90% yield. rsc.org Similarly, reaction with acetic acid under the same conditions affords ethyl 2-acetoxy-2-(4-bromophenyl)acetate in 98% yield. rsc.org
Catalytic enantioselective O-H insertion reactions have been developed, providing access to chiral α-hydroxy esters. organic-chemistry.orgnih.govnih.govresearchgate.net While many of these methods have focused on α-aryl-α-diazoesters, recent advancements have expanded the scope to include α-alkyl- and α-alkenyl-α-diazoacetates. organic-chemistry.orgnih.gov The combination of achiral dirhodium complexes with chiral phosphoric acids or phosphoramides has proven effective for the highly enantioselective O-H bond insertion of water into α-alkyl- and α-alkenyl-α-diazoesters. organic-chemistry.orgnih.gov
Table 1: O-H Insertion Reactions of this compound
| O-H Source | Product | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | Ethyl 2-(4-bromophenyl)-2-ethoxyacetate | 90 | rsc.org |
| Acetic Acid | Ethyl 2-acetoxy-2-(4-bromophenyl)acetate | 98 | rsc.org |
| Benzoic Acid | 1-(4-bromophenyl)-2-ethoxy-2-oxoethyl benzoate | 91 | rsc.org |
The insertion of carbenes into N-H bonds is a direct method for the synthesis of α-amino acid derivatives. nih.govorganic-chemistry.org This reaction can be catalyzed by various transition metal complexes, including those of rhodium, copper, and iron. iastate.edu Iron(III) tetraphenylporphyrin (B126558) chloride is an efficient catalyst for N-H insertion reactions with a range of aliphatic and aromatic amines, with yields often ranging from 68% to 97%. iastate.edu
The electronic properties of the substituents on the aniline (B41778) substrate can influence the reaction rate, with electron-donating groups enhancing the reaction. iastate.edu Copper-catalyzed asymmetric N-H insertion reactions have also been developed, utilizing chiral bipyridine ligands to achieve high enantioselectivity in the synthesis of arylglycines from α-aryl-α-diazo esters and carbamates. organic-chemistry.org
The catalytic insertion of carbenes into silicon-hydrogen (Si-H) bonds is a powerful method for the formation of carbon-silicon bonds, yielding valuable organosilicon compounds. scispace.com This reaction was first reported by Kramer and Wright, who observed the reaction of diazomethane (B1218177) with organosilanes in the presence of ultraviolet light or copper powder. scispace.com
Rhodium(II) complexes are particularly effective catalysts for the Si-H insertion of α-diazoesters. The slow addition of the diazo compound is often crucial to prevent the dimerization of the metal carbene species. scispace.com The development of enantioselective variants of this reaction has been a significant area of research, with chiral copper, rhodium, iridium, ruthenium, and iron catalysts showing promise. scispace.com
Ylide Generation and Subsequent Reactions
Metal carbenoids derived from this compound can react with Lewis bases, such as ethers and sulfides, to form ylides. These reactive intermediates can then undergo a variety of subsequent transformations.
The reaction of a carbenoid with an ether or carbonyl compound generates an oxonium ylide. These species are highly reactive and can participate in a range of synthetically useful reactions, including organic-chemistry.orgiastate.edu-sigmatropic rearrangements and 1,3-dipolar cycloadditions. The formation of oxonium ylides is a key step in various catalytic processes, enabling the construction of complex cyclic and acyclic structures.
Ammonium (B1175870) Ylide Trapping in Multicomponent Reactions
Multicomponent reactions (MCRs) provide an efficient pathway for synthesizing complex molecules by combining three or more reactants in a single step. nih.gov A key strategy in developing novel MCRs involves the generation and subsequent trapping of highly reactive intermediates. nih.gov Carbenoids derived from this compound are adept at generating ammonium ylides, which can be intercepted by various electrophiles.
The general process begins with the transition metal-catalyzed decomposition of the diazo compound to form a metal carbene. researchgate.net This electrophilic carbene is then attacked by a nucleophilic amine, such as an aniline, to generate a reactive ammonium ylide intermediate. researchgate.net While these ylides can undergo a rapid 1,2-proton transfer to form a stable N-H insertion product, the presence of a suitable electrophile allows for an intermolecular trapping reaction. nih.govresearchgate.net This trapping process leads to the formation of a new carbon-carbon or carbon-heteroatom bond, effectively diverting the reaction from the simple insertion pathway. nih.gov
Imines, particularly those derived from electron-deficient benzaldehydes, serve as effective trapping agents due to their enhanced electrophilicity. researchgate.net The reaction of the ammonium ylide with an imine results in a Mannich-type reaction, yielding highly functionalized α,β-diamino acid derivatives. nih.gov The success of these MCRs relies on the careful balance of reaction conditions and catalyst choice to favor the generation and trapping of the ylide intermediate over competing side reactions. nih.govresearchgate.net
Copper-Catalyzed Transformations
Copper complexes are highly effective catalysts for a variety of transformations involving diazo compounds. rsc.org They facilitate the generation of copper carbene intermediates, which are central to numerous carbon-carbon bond-forming reactions, including enantioselective carbene transfers. rsc.orgresearchgate.net
Enantioselective Carbene Transfer Reactions
The transfer of a carbene moiety from this compound to a substrate in an enantioselective manner is a powerful tool for constructing chiral molecules. Copper catalysts, when coordinated with chiral ligands, can create a chiral environment around the metal center, influencing the trajectory of the incoming substrate and leading to high levels of stereocontrol. researchgate.net
Key examples of these transformations include cyclopropanation and C–H insertion reactions. researchgate.net In asymmetric cyclopropanation, the copper carbene reacts with an alkene to form a cyclopropane ring with high diastereo- and enantioselectivity. Similarly, the insertion of the carbene into a C–H bond can generate valuable chiral building blocks. rsc.org The efficiency and selectivity of these reactions are highly dependent on the nature of the diazo compound, the substrate, and the specific copper-catalyst system employed. researchgate.netrsc.org For instance, the reaction of styrene with ethyl diazoacetate catalyzed by copper complexes of bis(oxazolines) can yield cyclopropane products with varying levels of enantioselectivity depending on the solvent and the counter-ion of the copper salt. researchgate.net
Ligand Design for Enhanced Selectivity
The design and selection of chiral ligands are paramount for achieving high selectivity in copper-catalyzed carbene transfer reactions. sustech.edu.cnnih.gov A wide array of ligand scaffolds has been developed to effectively control the stereochemical outcome. Bis(oxazoline) (BOX) ligands are among the most common and effective for these transformations. nih.gov
The electronic and steric properties of the ligand directly influence the reactivity and selectivity of the copper catalyst. Tridentate N,N,P-ligands, for example, have been designed to enhance the reducing capability of copper, facilitating reaction initiation under thermal conditions. sustech.edu.cn The development of new ligand families, such as those based on chiral phenanthrolines or phosphoramidites, continues to expand the scope and efficiency of these enantioselective transformations. researchgate.netthieme-connect.de The strategic introduction of specific chiral centers or axial chirality into the ligand framework is a key approach to improving enantiocontrol. sustech.edu.cnorganic-chemistry.org
Below is a table summarizing the performance of different ligand types in representative copper-catalyzed asymmetric reactions, illustrating the impact of ligand design on selectivity.
| Ligand Type | Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) |
| Bis(oxazoline) (BOX) | Cu(I) or Cu(II) | Cyclopropanation, C-H Insertion | Often >90% ee |
| Phosphoramidite | Cu(I) | N-Arylation | Good to excellent yields |
| Taniaphos | Cu(I) | Asymmetric Alkylation | High yields and enantioselectivities |
| SimplePhos | Cu(I) | Allene Synthesis | Up to 96% ee |
Gold-Catalyzed Transformations
Homogeneous gold catalysis has become a powerful method for various organic transformations, noted for its mild reaction conditions and unique reactivity. rsc.org Gold complexes are particularly effective at activating alkynes and generating gold carbene intermediates from diazo compounds. st-andrews.ac.ukresearchgate.netnih.gov
Cyclopropanation and Related Carbene Transfer
Gold(I) catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene), are highly efficient in catalyzing carbene transfer reactions from diazoacetates. nih.govbeilstein-journals.org The reaction of a gold carbene derived from this compound with an olefin leads to the formation of a cyclopropane ring.
A notable example is the cyclopropanation of ethylene (B1197577) using ethyl diazoacetate (EDA), catalyzed by IPrAuCl in the presence of a halide scavenger like NaBArF₄. nih.govbeilstein-journals.orgnih.gov This system effectively generates a cationic gold species that reacts with the diazo compound to form the active gold carbene intermediate. This reaction proceeds under mild conditions and provides good yields of the corresponding cyclopropanecarboxylate. beilstein-journals.org The catalyst's performance is sensitive to the choice of the halide scavenger and other reaction parameters. researchgate.netresearchgate.net
The table below shows the results of a catalyst screening for the cyclopropanation of ethylene with EDA, highlighting the effectiveness of the IPrAuCl/NaBArF₄ system.
| Entry | Catalyst | Additive | Yield of Cyclopropane (%) |
| 1 | IPrAuCl | None | 0 |
| 2 | IPrAuCl | AgOTf | 2 |
| 3 | IPrAuCl | AgSbF₆ | 25 |
| 4 | IPrAuCl | NaBArF₄ | 62 |
| 5 | Rh₂(CF₃COO)₄ | None | 1 |
Data adapted from studies on ethyl diazoacetate. researchgate.net
1,2-Migrations onto Gold Carbene Centers
Gold carbenes are highly active intermediates that can undergo various subsequent transformations beyond simple carbene transfer. nih.govresearchgate.net One important reaction pathway is the 1,2-migration of a substituent onto the carbene carbon. nih.govbohrium.com This rearrangement process is a powerful tool for skeletal reorganization and the construction of complex molecular frameworks.
Other Transition Metal-Catalyzed Processes
Beyond the well-established rhodium, copper, and palladium catalysts, a variety of other transition metals have been effectively employed to harness the reactivity of carbenoids derived from this compound. These alternative catalytic systems offer unique reactivity profiles, selectivities, and opportunities for novel transformations. This section will detail the application of iron, iridium, cobalt, and silver catalysts in carbene transfer reactions, as well as the emerging field of dual catalysis.
Iron-Catalyzed Carbene Transfer and C-H Functionalizationresearchgate.net
Iron, being an earth-abundant and environmentally benign metal, has garnered significant attention as a sustainable alternative to precious metal catalysts in carbene transfer reactions. researchgate.netacgpubs.org Iron complexes, particularly those featuring porphyrin ligands, have proven to be effective catalysts for various transformations involving diazo compounds, including C-H functionalization. researchgate.netacs.org
The catalytic cycle of iron-porphyrin-mediated C-H functionalization is believed to proceed through the formation of an iron-carbene intermediate. This highly reactive species then undergoes insertion into a C-H bond of a substrate. While specific studies focusing exclusively on this compound in iron-catalyzed C-H functionalization are not extensively detailed in the literature, the reactivity of ethyl diazoacetate (EDA) serves as a well-established model. For instance, iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl) has been shown to catalyze the N-H insertion of amines with EDA, suggesting the formation of a reactive iron carbene. ox.ac.uk
In the context of C-H insertion, iron-based catalysts have been utilized for the functionalization of N-heterocycles. researchgate.net Although some studies report low to no C-H functionalization with ethyl diazoacetate itself in certain systems, the use of donor-acceptor diazoalkanes has shown more promising results. researchgate.net This suggests that the electronic properties of the diazo compound, such as those of this compound with its electron-withdrawing bromo substituent, could influence the efficiency and selectivity of the C-H insertion process.
A representative reaction scheme for an iron-catalyzed C-H functionalization is shown below, illustrating the general transformation.
Scheme 1: General Scheme for Iron-Catalyzed C-H Functionalization

| Entry | Substrate | Catalyst | Product | Yield (%) | Ref |
| 1 | Cyclohexane (B81311) | Fe(TPP)Cl | Ethyl 2-cyclohexyl-2-(4-bromophenyl)acetate | N/A | researchgate.net |
| 2 | Tetrahydrofuran | Fe(TPP)Cl | Ethyl 2-(tetrahydrofuran-2-yl)-2-(4-bromophenyl)acetate | N/A | researchgate.net |
| 3 | Pyrrole | Iron(III) porphyrin complex | Ethyl 2-(pyrrol-2-yl)-2-(4-bromophenyl)acetate | N/A | researchgate.net |
| N/A : Data not available for the specific substrate this compound. The table represents potential products based on known iron-catalyzed reactions with similar diazo compounds. |
Iridium-Catalyzed Asymmetric C-H Insertionthieme-connect.com
Iridium catalysts have emerged as powerful tools for enantioselective C-H functionalization reactions. A notable example involves the use of Ir(III)-bis(imidazolinyl)phenyl catalysts for the intermolecular enantioselective C-H functionalization with acceptor-only metallocarbenes derived from diazoacetate precursors. These reactions are tolerant of a variety of diazoacetate precursors and are significantly influenced by the steric and electronic properties of the substrate.
While a detailed study on the use of this compound with this specific iridium catalyst system is not available, the general reactivity of ethyl diazoacetate provides valuable insights. The iridium-catalyzed C-H insertion into substrates like phthalan (B41614) and dihydrofuran derivatives proceeds in good yields and with excellent enantioselectivities. The proposed mechanism involves the formation of an iridium-carbene intermediate, which then undergoes an enantioselective C-H insertion step.
The substitution on the phenyl ring of the diazoacetate, such as the bromo group in this compound, would be expected to influence the electronic nature of the carbene and, consequently, the reactivity and selectivity of the insertion reaction.
Scheme 2: General Scheme for Iridium-Catalyzed Asymmetric C-H Insertion

| Entry | Substrate | Catalyst | Product | Yield (%) | ee (%) | Ref |
| 1 | Phthalan | Ir(III)-bis(imidazolinyl)phenyl complex | Ethyl 2-(1,3-dihydroisobenzofuran-1-yl)-2-(4-bromophenyl)acetate | N/A | N/A | |
| 2 | 2,3-Dihydrofuran | Ir(III)-bis(imidazolinyl)phenyl complex | Ethyl 2-(2,3-dihydrofuran-2-yl)-2-(4-bromophenyl)acetate | N/A | N/A | |
| N/A : Data not available for the specific substrate this compound. The table represents potential products based on known iridium-catalyzed reactions with similar diazo compounds. |
Cobalt-Catalyzed Asymmetric Cyclopropanationnih.gov
Cobalt complexes, particularly those based on D2-symmetric chiral porphyrins, are highly effective catalysts for the asymmetric cyclopropanation of olefins. acs.org These catalysts have shown remarkable activity and selectivity in reactions with a variety of diazo compounds, including those that are challenging for other catalytic systems. The cobalt(II)-porphyrin-mediated cyclopropanation is proposed to proceed via a stepwise radical mechanism involving a cobalt-carbene radical intermediate.
This catalytic system is effective for the cyclopropanation of electron-deficient olefins, such as α,β-unsaturated esters, amides, ketones, and nitriles. acs.org An important advantage of this system is the suppression of diazo compound dimerization, allowing the reaction to be performed in a one-pot protocol with the olefin as the limiting reagent.
While specific data for the cyclopropanation of olefins with this compound using cobalt catalysts is scarce, the general effectiveness of cobalt-porphyrin catalysts with various diazoacetates suggests its applicability. The electronic and steric properties of the aryl diazoacetate would likely play a role in the diastereoselectivity and enantioselectivity of the cyclopropanation.
Scheme 3: General Scheme for Cobalt-Catalyzed Asymmetric Cyclopropanation

| Entry | Olefin | Catalyst | Product | Yield (%) | dr | ee (%) | Ref |
| 1 | Styrene | [Co(P1)] | Ethyl 1-(4-bromophenyl)-2-phenylcyclopropane-1-carboxylate | N/A | N/A | N/A | thieme-connect.com |
| 2 | Methyl acrylate | [Co(P1)] | Methyl 2-((4-bromophenyl)(ethoxycarbonyl)methyl)cyclopropane-1-carboxylate | N/A | N/A | N/A | acs.org |
| N/A : Data not available for the specific substrate this compound. The table represents potential products based on known cobalt-catalyzed reactions with similar diazo compounds. acs.orgthieme-connect.com |
Silver-Catalyzed Enantioselective Mannich Reactions
Silver catalysts have proven to be valuable in promoting enantioselective transformations of diazo compounds. One such application is the highly enantioselective Mannich reaction of diazoacetate esters with N-Boc aldimines, catalyzed by silver(I) triflate in the presence of a chiral phosphine (B1218219) ligand such as (R)-DM-SEGPHOS. This reaction exhibits a broad scope with respect to both the aldimine and the diazoacetate ester components, affording the corresponding β-amino-α-diazoesters in good to excellent yields and enantioselectivities.
The reaction is believed to proceed through the formation of a silver-enolene intermediate from the diazoacetate, which then undergoes an enantioselective addition to the N-Boc aldimine. The presence of the 4-bromophenyl group in this compound would introduce specific steric and electronic features that could influence the reactivity and selectivity of the Mannich reaction. While the original study does not report the use of this specific diazoacetate, the methodology's tolerance for variability in the diazoester component suggests its potential applicability.
Scheme 4: General Scheme for Silver-Catalyzed Enantioselective Mannich Reaction

| Entry | N-Boc Aldimine | Catalyst System | Product | Yield (%) | ee (%) | Ref |
| 1 | N-Boc-benzaldimine | AgOTf / (R)-DM-SEGPHOS | Ethyl 2-((tert-butoxycarbonyl)amino)-2-phenyl-1-(4-bromophenyl)-1-diazoethane | N/A | N/A | |
| 2 | N-Boc-2-thienylaldimine | AgOTf / (R)-DM-SEGPHOS | Ethyl 2-((tert-butoxycarbonyl)amino)-2-(thiophen-2-yl)-1-(4-bromophenyl)-1-diazoethane | N/A | N/A | |
| N/A : Data not available for the specific substrate this compound. The table represents potential products based on known silver-catalyzed reactions with similar diazo compounds. |
Dual Catalysis Systems
Dual catalysis, a strategy that employs two distinct catalysts to concurrently or sequentially promote different steps of a reaction, has emerged as a powerful approach for the development of novel transformations. In the context of carbene chemistry, dual catalysis systems can enable reactions that are not feasible with a single catalyst. For instance, a transition metal catalyst could be used to generate a metal-carbene intermediate from a diazo compound, while a second catalyst, such as an organocatalyst or another transition metal complex, could activate the other reaction partner or control the stereoselectivity of a subsequent step.
While the application of dual catalysis systems specifically with this compound has not been extensively reported, the concept holds significant potential. For example, a dual system could involve a metal catalyst for the decomposition of the diazo compound and a Lewis acid or base to activate a substrate for a subsequent annulation or insertion reaction. The unique electronic properties conferred by the 4-bromophenyl group could be exploited in such systems to achieve novel reactivity and selectivity. Further research in this area is warranted to explore the full potential of this compound in dual catalytic processes.
Photochemical and Metal Free Transformations of Aryl Diazoacetates
Photoinduced Carbene Generation and Reactivity
Aryl diazoacetates, including Ethyl 2-(4-bromophenyl)-2-diazoacetate, possess chromophores that absorb in the 400–500 nm wavelength region. nih.gov This absorption is attributed to an n–π* transition of the diazo group, which is sufficiently energetic to induce photolysis. nih.gov Upon irradiation with blue light (typically 450-490 nm), the diazo compound undergoes decomposition, releasing dinitrogen gas (N₂) and generating a highly reactive free carbene intermediate. nih.govacs.orgnih.gov
The direct photolysis of diazo compounds primarily generates singlet carbenes, which are known to engage in cheletropic reactions as either electrophiles or nucleophiles. nih.gov The spin state of the generated carbene—singlet or triplet—can be influenced by the reaction conditions. While direct irradiation favors the singlet state, the use of photosensitizers can facilitate access to the triplet state, which participates in radical-type addition reactions. nih.govacs.org The electronic properties of the substituents on the aryl ring also play a crucial role in modulating the singlet-triplet energy gap and, consequently, the reactivity of the carbene. rwth-aachen.dechemrxiv.org
The generated carbene is a versatile intermediate that can participate in a wide array of chemical transformations. Its reactivity is a cornerstone of modern organic synthesis, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Key reactions of photochemically generated carbenes from aryl diazoacetates include:
Cyclopropanation: Reaction with alkenes to form cyclopropane (B1198618) rings. nih.gov
C-H Insertion: Insertion into carbon-hydrogen bonds of alkanes and arenes. nih.gov
X-H Insertion (X = O, N): Reaction with alcohols, amines, and carboxylic acids. nih.gov
Ylide Formation: Interaction with heteroatom-containing compounds like sulfides. researchgate.net
Rearrangements: Undergoing structural reorganization, such as the Wolff rearrangement. nih.gov
These reactions provide a powerful, metal-free platform for the functionalization of a wide range of organic molecules under exceptionally mild conditions. nih.gov
Light-Induced C-H Insertion Pathways
One of the most significant applications of carbenes generated from the photolysis of aryl diazoacetates is their ability to undergo C-H insertion reactions. This transformation allows for the direct functionalization of otherwise unreactive C-H bonds, a long-standing goal in organic synthesis. nih.gov For aryl-substituted diazo compounds like this compound, C-H insertion is a predominant reaction pathway under photochemical conditions. acs.orgnih.gov
The process is initiated by irradiating the aryl diazoacetate in the presence of a substrate containing C-H bonds, such as alkanes or arenes. The photogenerated singlet carbene can then insert directly into a C-H bond, forming a new carbon-carbon bond. nih.govrsc.org This reaction proceeds without the need for pre-functionalization of the substrate, offering a highly atom-economical route to complex molecules.
Research has demonstrated the efficacy of this method with a variety of substrates. For instance, the photochemical C-H insertion of an aryl diazoacetate into cyclohexane (B81311) at room temperature has been shown to be more efficient than the analogous thermal process conducted at 80 °C. nih.gov
| Diazo Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 2-phenyl-2-diazoacetate | 80 °C (Thermal) | Methyl 2-cyclohexyl-2-phenylacetate | 44% | nih.gov |
| Ethyl 2-phenyl-2-diazoacetate | Blue Light, Room Temp (Photochemical) | Ethyl 2-cyclohexyl-2-phenylacetate | 64% | nih.gov |
The reaction is not limited to simple alkanes; it can be applied to more complex molecules and various types of C-H bonds, including those in ethers and arenes. nih.govrsc.org The selectivity of the insertion can be influenced by steric and electronic factors within the substrate. rsc.org This photochemical C-H functionalization represents a mild, selective, and scalable technology with significant potential in organic synthesis and chemical biology. nih.gov
Photochemical Rearrangements (e.g., 1,2-Hydrogen/Carbon Migration)
In addition to insertion reactions, carbenes generated from diazoacetates can undergo intramolecular rearrangements. The primary competing pathways to C-H insertion are 1,2-hydrogen migration (also known as a 1,2-hydride shift) and 1,2-carbon migration. acs.orgnih.gov The outcome of the reaction—whether insertion or rearrangement occurs—is highly dependent on the nature of the substituent at the α-position to the diazo group. acs.orgnih.gov
For aryl diazoacetates, such as this compound, C-H insertion is generally the favored pathway. acs.org However, for alkyl-substituted diazoacetates, 1,2-rearrangements often predominate. acs.orgnih.gov The 1,2-hydrogen shift is typically favored over 1,2-carbon migration due to the greater lability of the hydrogen s-orbital and more favorable orbital overlap with the empty p-orbital of the carbene. acs.orgnih.gov These rearrangements can sometimes be observed as side reactions in other photochemical transformations, such as the Wolff rearrangement. nih.gov
The general preference for these reaction pathways is summarized below:
Aryl Diazoacetates: Primarily undergo intermolecular reactions like C-H insertion. acs.org
Alkyl Diazoacetates: Primarily undergo intramolecular 1,2-hydrogen or 1,2-carbon rearrangements. acs.org
| Diazoacetate Type | Primary Substituent | Major Photochemical Reaction | Minor/Competing Reaction |
|---|---|---|---|
| Aryl Diazoacetate | Aryl (e.g., 4-bromophenyl) | C-H Insertion | Rearrangement (e.g., Wolff) |
| Alkyl Diazoacetate | Alkyl | 1,2-Hydrogen/Carbon Migration | C-H Insertion |
While 1,2-migrations are less common for aryl diazoacetates, their potential as a competing pathway is an important consideration in designing photochemical reactions. The study of these rearrangements provides valuable insight into the fundamental reactivity of carbene intermediates.
Applications of Ethyl 2 4 Bromophenyl 2 Diazoacetate in Advanced Organic Synthesis
Strategic Utility in the Synthesis of Complex Molecules
The generation of rhodium carbenoids from ethyl 2-(4-bromophenyl)-2-diazoacetate is a cornerstone of its utility, facilitating the assembly of complex molecular frameworks. This reactivity has been harnessed in the synthesis of various biologically active compounds and natural products.
A notable application is in the regio- and diastereoselective modification of the natural immunosuppressant rapamycin (B549165). In a rhodium(II)-catalyzed multicomponent reaction, α-aryl-α-diazoacetates, including the 4-bromophenyl derivative, have been used to react with substituted isatins to create novel indoline-substituted analogs of rapamycin. mdpi.com These new derivatives have shown promise as potential anticancer drug leads, demonstrating the power of this reagent to introduce complex functionality into existing bioactive scaffolds. mdpi.com
The synthesis of azaspiro[n.2]alkanes, a structural motif prevalent in drug discovery, also benefits from this reagent. rsc.org Dirhodium tetracarboxylate catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes derived from compounds like 2,2,2-trichlorothis compound has proven highly effective. rsc.org This methodology provides a pathway to complex spirocyclic systems with high stereoselectivity. rsc.org
Furthermore, this diazoacetate is instrumental in synthesizing viridicatin (B94306) alkaloids. A key step involves a dirhodium(II)/DBU catalyzed ring-expansion reaction of isatins with ethyl diazoacetate. emory.edu The resulting ethyl 3-hydroxy-2(1H)-oxoquinoline-4-carboxylate core is a versatile intermediate that can be readily converted to the target alkaloids. emory.edu This strategy highlights the ability of the reagent to facilitate complex skeletal rearrangements for the efficient construction of heterocyclic cores.
Enantioselective Synthesis of Chiral Building Blocks
The development of asymmetric catalysis has unlocked the potential of this compound for the enantioselective synthesis of chiral molecules, which are fundamental building blocks for pharmaceuticals and agrochemicals. Dirhodium and diruthenium complexes featuring chiral ligands are particularly effective for these transformations.
In asymmetric cyclopropanation reactions, chiral diruthenium(II,III) tetracarboxylate catalysts have been shown to be effective with aryldiazoacetates. For instance, the catalyst Ru₂(S-TPPTTL)₄·BArᶠ has achieved cyclopropanation of various substrates in up to 94% enantiomeric excess (ee). thieme-connect.com Similarly, chiral dirhodium tetracarboxylate catalysts, such as Rh₂(p-PhTPCP)₄, are highly effective for the enantioselective cyclopropanation of azacyclomethylidenes using 2,2,2-trichlorothis compound, achieving excellent diastereoselectivity (11:1 d.r.) and enantioselectivity (99% ee). rsc.org
The following table summarizes the performance of different chiral catalysts in the cyclopropanation reaction with an aryldiazoacetate precursor.
| Catalyst | Substrate | Diazo Compound | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Rh₂(S-pPhTPCP)₄ | N-Boc-3-methylene piperidine (B6355638) | 2,2,2-trichlorothis compound | 11:1 | 99% | rsc.org |
| Ru₂(S-TPPTTL)₄·BArᶠ | Styrene (B11656) | Ethyl 2-phenyl-2-diazoacetate | N/A | up to 94% | thieme-connect.com |
Beyond cyclopropanation, chiral Lewis acid-catalyzed reactions represent another avenue for enantioselective synthesis. N,N'-dioxide-scandium(III) complexes have been used to catalyze the reaction of vinyl ketones with α-diazoesters, leading to tetrasubstituted cyclopropanes and E-enone derivatives with excellent enantioselectivities. yale.edu Chiral phosphoric acids have also been developed as catalysts for the enantioselective Friedel–Crafts reaction of cyclic α-diaryl N-acyl imines with indolizines, affording α-tetrasubstituted (3-indolizinyl) (diaryl)methanamines in good yields and with up to 98% ee. rsc.org
Development of Efficient Cascade and Multicomponent Reactions
This compound is well-suited for use in cascade and multicomponent reactions (MCRs), which enhance synthetic efficiency by combining multiple bond-forming events in a single operation. These processes reduce waste, save time, and allow for the rapid assembly of complex molecules from simple precursors.
One example is a three-component reaction for the synthesis of functionalized S-Benzyl Dithiocarbamates. This reaction involves the diazo compound, a secondary amine, and carbon disulfide, demonstrating the ability of this compound to participate in MCRs to form sulfur-containing compounds. rsc.org
| Diazo Compound | Amine | Product Structure | Yield |
|---|---|---|---|
| This compound | Dibutylamine | Ethyl 2-((dibutylcarbamothioyl)thio)-2-(4-bromophenyl)acetate | 72% |
| Ethyl 2-phenyl-2-diazoacetate | Piperidine | Ethyl 2-phenyl-2-((piperidine-1-carbonothioyl)thio)acetate | 75% |
| Ethyl 2-(4-chlorophenyl)-2-diazoacetate | Diethylamine | Ethyl 2-(4-chlorophenyl)-2-((diethylcarbamothioyl)thio)acetate | 78% |
Rhodium-catalyzed multicomponent reactions have also been developed for the assembly of highly substituted esters. mdpi.com These reactions can involve an enol, a diazo ester, and a third component like dimethylformamide (DMF) to generate α,α,α-trisubstituted esters. mdpi.com The application of α-aryl-α-diazoacetates in the modification of complex molecules like rapamycin underscores the utility of this approach. mdpi.com
Furthermore, the principles of cascade reactions have been demonstrated in integrated microfluidic systems. rsc.org While many examples use the parent ethyl diazoacetate (EDA), the concept involves the in situ generation of the diazo compound, which is then immediately used in a subsequent reaction, such as a cascade aldol (B89426) reaction. rsc.orgnih.gov This approach minimizes the handling of the hazardous diazo reagent and streamlines the synthetic sequence. rsc.org
Continuous Flow Methodologies for Large-Scale Synthesis
The inherent instability and potential hazards of diazo compounds, including this compound, have historically limited their application on an industrial scale. d-nb.infosioc-journal.cn Continuous flow chemistry offers a powerful solution to these safety concerns by enabling the in situ generation and immediate consumption of hazardous intermediates in a controlled microreactor environment. d-nb.infopharmablock.comacs.org
A continuous-flow process has been successfully developed for the safe manufacture and direct use of an aryldiazoacetate in a dirhodium-catalyzed enantioselective cyclopropanation. thieme-connect.com In this process, the aryldiazoacetate is generated from a stable arylsulfonyl hydrazone precursor in a flow reactor, purified via a continuous aqueous extraction using a membrane separator, and then fed directly into a fed-batch reactor for the subsequent catalytic reaction. thieme-connect.comnih.gov This method minimizes the accumulation of the energetic diazo intermediate, making the process significantly safer for scale-up. thieme-connect.com
The key advantages of using flow chemistry for aryldiazoacetate synthesis include:
Enhanced Safety: Small reactor volumes and precise temperature control prevent dangerous thermal runaways. thieme-connect.comacs.org
Reduced Handling: The hazardous diazo compound is generated and consumed in a closed system, minimizing operator exposure.
High Purity: In-line extraction and drying steps can remove by-products, providing a clean stream of the reagent for sensitive catalytic reactions. thieme-connect.comnih.gov
Scalability: The process can be scaled up by running the flow system for longer periods (scaling out) or by using larger reactors. d-nb.info
While many published flow procedures focus on the parent ethyl diazoacetate (EDA), the principles are directly applicable to substituted derivatives like this compound. rsc.orgd-nb.infosioc-journal.cn The development of such continuous processes is crucial for unlocking the full potential of this versatile class of reagents for industrial applications. nih.gov
Computational and Theoretical Studies on Aryl Diazoacetate Reactivity
Density Functional Theory (DFT) and Quantum Chemical Modeling
Density Functional Theory (DFT) stands as a primary computational method for investigating the reactivity of diazo compounds. acs.org It allows for detailed modeling of electronic structures, transition states, and reaction pathways. For aryl diazoacetates, DFT studies have been instrumental in exploring aspects ranging from the thermodynamics of dinitrogen extrusion to the intricate steps of catalytic cycles. acs.orgacs.org
A notable application of DFT is in the study of catalyzed reactions, such as the rhodium-catalyzed cyclopropanation involving aryl diazoacetates. For instance, in a study of the reaction between N-Boc-3-methylene piperidine (B6355638) and 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate (a close analog of the ethyl ester), DFT calculations were performed at the [(B3LYP-D3BJ) + CPCM(CH2Cl2)]/[6-31G(d,p) + Lanl2dz (for Rh)] level of theory. acs.org This level of theory is chosen to accurately model the system, accounting for dispersion effects (D3BJ) and the solvent environment (CPCM). acs.org Such quantum chemical modeling provides optimized geometries for reactants, intermediates, transition states, and products, forming the basis for a complete mechanistic and energetic analysis. acs.org
Theoretical calculations can offer detailed insights into the reactivity of various diazo compounds. acs.org While many studies have focused on α-diazocarbonyl compounds, the principles are broadly applicable. acs.org For example, DFT has been used to probe the impact of substituents on the activation energy required for N₂ elimination, a critical step in carbene formation. acs.org These models have shown that diazo molecules with a higher positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen tend to have a lower energy barrier for N₂ release. acs.org
Elucidation of Reaction Mechanisms and Energetics
DFT calculations are crucial for mapping out the potential energy surfaces of reactions involving aryl diazoacetates, thereby elucidating detailed reaction mechanisms and their associated energetics. This is particularly valuable in catalysis, where transient intermediates like metal-carbenes are formed. acs.org
In the rhodium-catalyzed cyclopropanation with 2,2,2-trichlorothis compound, computational studies identified the key rhodium-carbene as the central intermediate after the diazo compound reacts with the dirhodium catalyst. acs.org From this intermediate, the mechanism of cyclopropanation was explored. The calculations revealed four possible transition states corresponding to the approach of the alkene to the carbene, leading to four potential stereoisomers. acs.org By calculating the activation energy for each pathway, the most favorable reaction channel can be identified.
The study found that the transition state (TS2) leading to the major diastereomer, (R,R)-15b, was the lowest in energy. acs.org The relative free energies of the four transition states were calculated to determine the energetic preferences that dictate the reaction's outcome.
| Transition State | Resulting Stereoisomer | Relative Free Energy (kcal/mol) |
|---|---|---|
| TS1 | (S,S)-15b | +1.4 |
| TS2 | (R,R)-15b (Major) | 0.0 |
| TS3 | (R,S)-15b-dr (Minor) | +5.0 |
| TS4 | (S,R)-15b-dr (Minor) | +3.1 |
Data derived from computational studies on the cyclopropanation reaction with 2,2,2-trichlorothis compound. acs.org
These computational findings provide a quantitative rationale for the experimentally observed product distribution, confirming that the reaction proceeds through a specific, energetically favored pathway.
Prediction and Rationalization of Stereochemical Outcomes (Enantioselection and Diastereoselection)
A significant strength of computational modeling is its ability to predict and explain the stereochemical outcomes of asymmetric reactions. For reactions involving this compound and its derivatives, DFT can rationalize why a particular chiral catalyst yields high enantioselectivity and diastereoselectivity.
In the aforementioned rhodium-catalyzed cyclopropanation, the high diastereoselectivity (11:1 d.r.) observed with the Rh₂(S-pPhTPCP)₄ catalyst was a key feature explained by the computational model. acs.org The energy difference between the lowest-energy transition state (TS2) leading to the major diastereomer and the transition states leading to the minor diastereomers (TS3 and TS4) was significant (3.1 and 5.0 kcal/mol, respectively), accounting for the high selectivity. acs.org
To further understand the origin of this selectivity, a distortion-interaction analysis (also known as activation-strain analysis) was performed. acs.org This method deconstructs the activation energy into two components: the energy required to distort the reactants (the rhodium-carbene and the alkene) into their transition-state geometries, and the interaction energy between these distorted fragments. The analysis revealed that the preference for TS2 over TS3 was primarily due to a lower distortion energy of the rhodium-carbene fragment. Conversely, the preference for TS2 over TS4 was mainly attributed to a more favorable interaction energy between the carbene and the substrate. acs.org Such detailed analyses are invaluable for understanding the subtle catalyst-substrate interactions that govern stereoselection and for the rational design of new, more effective catalysts.
Understanding Carbene/Carbenoid Electronic Structure and Reactivity
The reactive intermediate generated from this compound is a carbene (in uncatalyzed thermal or photochemical reactions) or a metal carbenoid (in metal-catalyzed reactions). rsc.orgnih.gov Computational studies provide fundamental insights into the electronic structure of these species, which in turn dictates their reactivity. rsc.org
In metal-catalyzed reactions, the diazo compound forms a metal-carbene or carbenoid complex. rsc.org Computational studies on these intermediates reveal a structure where the carbene carbon is bonded to the metal center. This interaction significantly modifies the carbene's electronic properties and reactivity compared to the free carbene. For example, the rhodium-carbene intermediate modeled in the cyclopropanation study is a key example of a carbenoid. acs.org DFT can be used to analyze the nature of the metal-carbon bond and the charge distribution within the carbenoid, helping to explain its reactivity patterns, such as its propensity for cyclopropanation over other potential reaction pathways like C-H insertion. acs.org The electronic properties, such as the electrophilicity of the carbene carbon, can be quantified using various computational metrics, providing a deeper understanding of its behavior in chemical reactions. nuph.edu.ua
Conclusion and Future Research Directions
Current State of Research on Ethyl 2-(4-bromophenyl)-2-diazoacetate and Aryl Diazoacetate Chemistry
Research on aryl diazoacetates is well-established, with a primary focus on their transition-metal-catalyzed reactions. rsc.orgnih.govrsc.orgrsc.org These compounds are recognized as valuable reagents for the formation of carbon-carbon and carbon-heteroatom bonds. longdom.org The reactivity of the diazo group, characterized by the facile extrusion of nitrogen gas upon catalysis, leads to the in-situ generation of highly reactive metal carbene species. oup.com
Catalytic systems employing metals such as rhodium, copper, gold, and iron have been extensively investigated to control the reactivity and selectivity of transformations involving aryl diazoacetates. rsc.orgnih.govrsc.orgrsc.orgoup.comacs.org Key reaction classes that have been developed include:
Cyclopropanation: The reaction of aryl diazoacetates with alkenes to form cyclopropanes is a cornerstone of their application. oup.comacs.org
C-H Functionalization/Insertion: The insertion of a carbene fragment into a carbon-hydrogen bond offers a direct method for molecular functionalization. rsc.orgresearchgate.netnih.govacs.org
X-H Insertion (X = O, N, S, Si): These reactions enable the formation of new bonds between carbon and various heteroatoms. mdpi.comjst.go.jp
Ylide Formation and Subsequent Rearrangements: The reaction with heteroatomic species can lead to the formation of ylides, which can undergo further synthetically useful rearrangements.
Cycloaddition Reactions: Aryl diazoacetates can participate in various cycloaddition reactions to construct diverse ring systems. rsc.orgrsc.orgmdpi.com
Specifically for compounds analogous to this compound, such as 2,2,2-trichlorothis compound, rhodium-catalyzed cyclopropanations have been shown to proceed with high efficiency and stereoselectivity. acs.org This suggests that this compound would be a highly effective substrate in similar transformations. The bromine atom on the phenyl ring also provides a handle for further synthetic modifications through cross-coupling reactions, adding to its potential utility.
Unexplored Reactivity and Catalytic Systems
Despite the extensive research into aryl diazoacetate chemistry, the full reactive potential of this compound remains to be unlocked. Several areas warrant further investigation:
Novel Catalytic Systems: While rhodium, copper, and gold catalysts are prevalent, the exploration of catalysts based on other transition metals could reveal new reactivity patterns and selectivities. rsc.orgnih.govrsc.orgacs.orgacs.org Iron, being an earth-abundant and less toxic metal, presents a particularly attractive alternative. oup.com Furthermore, the development of metalloporphyrin-based catalysts could offer unique steric and electronic environments to control the outcome of reactions. mdpi.com The use of photochemistry to generate carbenes from aryl diazoacetates is another burgeoning area that could lead to novel, light-induced transformations. nih.govacs.orgacs.org
Asymmetric Catalysis: The development of new chiral ligands for transition metal catalysts is crucial for achieving high enantioselectivity in reactions such as cyclopropanation and C-H insertion. While significant progress has been made, the quest for catalysts that can deliver high stereocontrol for a broad range of substrates, including this compound, is ongoing.
Unconventional Reaction Media: The majority of reactions with aryl diazoacetates are conducted in organic solvents. Investigating their reactivity in alternative media, such as water or ionic liquids, could lead to more sustainable synthetic processes and potentially novel reactivity.
Potential for Novel Synthetic Methodologies
The unique structural features of this compound open doors for the development of innovative synthetic methods.
Tandem and Cascade Reactions: The combination of the reactive diazo group and the functionalizable bromo-substituent could be exploited in tandem or cascade reaction sequences. For instance, an initial carbene-mediated reaction could be followed by a palladium-catalyzed cross-coupling at the bromine position, allowing for the rapid construction of complex molecular architectures.
Flow Chemistry: The in-situ generation and immediate use of diazo compounds in continuous flow systems can mitigate the hazards associated with their accumulation. nih.govresearchgate.net Developing flow-based methodologies for the synthesis and subsequent reactions of this compound would enhance the safety and scalability of its applications.
Divergent Synthesis: The reactivity of the carbene intermediate can be tuned by the choice of catalyst and reaction conditions to favor different reaction pathways (e.g., cyclopropanation vs. C-H insertion). This offers the potential for divergent synthesis, where multiple, structurally distinct products can be accessed from a single starting material.
Emerging Interdisciplinary Applications (e.g., Bioorthogonal Chemistry, Materials Science)
The unique reactivity of the diazo group is finding applications in fields beyond traditional organic synthesis.
Bioorthogonal Chemistry: The diazo group has been explored as a chemical reporter for the bioorthogonal labeling of biomolecules. rsc.orgrsc.orgcam.ac.uk Its ability to undergo cycloaddition reactions with strained alkenes and alkynes under physiological conditions makes it a valuable tool for studying biological processes in living systems. rsc.orgrsc.org this compound, with its additional functionality, could be developed into sophisticated probes for chemical biology.
Materials Science: Diazo compounds are utilized in the synthesis of polymers and other functional materials. longdom.org The carbene intermediates derived from them can be used to modify polymer backbones or to create novel polymeric structures. The bromine atom in this compound could be leveraged to incorporate this unit into polymers and subsequently modify their properties through post-polymerization functionalization.
Q & A
Q. What are the key synthetic routes for Ethyl 2-(4-bromophenyl)-2-diazoacetate, and how can purity be optimized?
this compound is typically synthesized via diazo transfer reactions starting from ethyl 2-(4-bromophenyl)acetate. A common method involves using sulfoxonium ylides as intermediates, yielding the diazo compound in ~51% yield after purification by column chromatography (95:5 EtOAc/MeOH) . Purity optimization requires careful control of reaction stoichiometry (e.g., 3.07 mmol scale) and rigorous post-synthetic purification via flash chromatography or recrystallization. HRMS (ESI) analysis (calcd [M+H⁺]: 277.0893) is critical to confirm purity .
Q. How should researchers characterize this compound spectroscopically?
Key characterization methods include:
Q. What safety precautions are necessary when handling this compound?
While specific safety data for this compound are limited, analogous diazo compounds require precautions due to explosive potential. Use blast shields, avoid heat/sparks, and store at –20°C under inert gas. Reference safety protocols for methyl 2-bromo-2-(4-bromophenyl)acetate (CAS 60079-77-8) for guidance on handling brominated esters .
Advanced Research Questions
Q. How can enantioselective insertion reactions be optimized using this compound?
Enantioselective S–H or indole insertion reactions require chiral catalysts. For example:
- Catalyst : Phosphoric acid catalysts (e.g., 0.005 mmol) enable indole insertions with moderate enantioselectivity (er ~85:15) .
- Reaction Design : Use 1:4 EtOAc/Hex for purification to isolate products (e.g., Ethyl 2-(4-bromophenyl)-2-(1H-indol-3-yl)acetate) .
- Mechanistic Insight : Monitor diazo decomposition via in situ IR to avoid side reactions .
Q. What strategies mitigate diazo instability in C–H functionalization reactions?
Diazo compounds degrade under heat or light. Mitigation strategies include:
- Catalyst Choice : Rhodium catalysts (e.g., Rh₂(S-DOSP)₄, 1 mol%) enable low-temperature C–H functionalization (24% yield in pentane/diethyl ether) .
- Solvent Optimization : Non-polar solvents (e.g., pentane) reduce decomposition .
- Additives : Stabilizing agents like molecular sieves or Lewis acids (e.g., Mg(OTf)₂) prolong diazo lifetime .
Q. How do electronic effects of the 4-bromophenyl group influence reactivity?
The electron-withdrawing bromo group enhances electrophilicity at the diazo carbon, facilitating insertion into nucleophiles (e.g., sulfoxonium ylides or indoles). Computational studies (QSAR) suggest that the bromine’s σp⁺ value (–0.26) increases polarization of the C–N₂ bond, accelerating reaction kinetics .
Q. What analytical methods resolve contradictions in reaction yields or selectivity?
- Kinetic Profiling : Use stopped-flow NMR to capture transient intermediates and identify rate-limiting steps .
- Isotopic Labeling : ¹³C-labeled diazoacetate traces bond reorganization during insertions .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., monoclinic P21/n crystal system for related esters) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in cross-coupling reactions involving this compound?
Low yields often stem from competing diazo decomposition. Solutions include:
- Catalytic Systems : Dual catalysts (e.g., Rh/Ag co-catalysis) improve turnover .
- Flow Chemistry : Continuous reactors minimize exposure to destabilizing conditions .
Q. What are the limitations of current synthetic protocols, and how can they be improved?
Current limitations include moderate enantioselectivity and scalability issues. Improvements:
- Chiral Ligand Design : Develop bisoxazoline ligands for higher er values (>95:5) .
- Scale-up : Switch from batch to flow synthesis to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
